Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483582
InChI: InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-6-5-7-14-8/h5-7,9H,4H2,1-3H3
SMILES:
Molecular Formula: C10H15NO2S
Molecular Weight: 213.30 g/mol

Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate

CAS No.:

Cat. No.: VC17483582

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate -

Specification

Molecular Formula C10H15NO2S
Molecular Weight 213.30 g/mol
IUPAC Name ethyl 2-(dimethylamino)-2-thiophen-2-ylacetate
Standard InChI InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-6-5-7-14-8/h5-7,9H,4H2,1-3H3
Standard InChI Key MMNVRCMLUSWHSB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC=CS1)N(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Thiophene ring: A five-membered aromatic heterocycle containing sulfur, contributing to electron-rich properties and resonance stabilization.

  • Dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2): An electron-donating substituent that enhances nucleophilicity and influences reaction pathways .

  • Ethyl ester moiety (COOCH2CH3-\text{COOCH}_2\text{CH}_3): A polar functional group that affects solubility and facilitates hydrolysis or transesterification reactions .

The IUPAC name, ethyl 2-(dimethylamino)-2-thiophen-2-ylacetate, reflects its substitution pattern, with the dimethylamino and thiophen-2-yl groups attached to the central carbon of the acetate backbone.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H15NO2S\text{C}_{10}\text{H}_{15}\text{NO}_{2}\text{S}
Molecular Weight213.30 g/mol
SMILES NotationCCOC(=O)C(C1=CC=CS1)N(C)C
InChI KeyMMNVRCMLUSWHSB-UHFFFAOYSA-N

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H^1\text{H} NMR: The dimethylamino group resonates as a singlet at δ 2.2–2.5 ppm, while the thiophene protons appear as multiplet signals between δ 6.9–7.4 ppm. The ethyl ester group shows characteristic triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) patterns for the methyl and methylene protons, respectively.

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the ester group is observed at δ 170–175 ppm, with the thiophene carbons appearing between δ 125–140 ppm.

Mass Spectrometry: The molecular ion peak (M+\text{M}^+) at m/z 213.30 confirms the molecular weight, while fragmentation patterns reveal losses of ethyl (C2H5-\text{C}_2\text{H}_5) and dimethylamine (NH(CH3)2-\text{NH}(\text{CH}_3)_2) groups.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate typically proceeds via alkylation or condensation reactions:

  • Alkylation of Thiophene Derivatives:
    Thiophen-2-ylacetic acid derivatives react with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in alcoholic solvents under reflux.

    Thiophene-CH2COOH+BrCH2COOEtK2CO3,EtOHThiophene-CH(COOEt)N(CH3)2+HBr\text{Thiophene-CH}_2\text{COOH} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{Thiophene-CH}(\text{COOEt})-\text{N}(\text{CH}_3)_2 + \text{HBr}

    This method achieves yields of 65–75% after purification via silica gel chromatography .

  • Condensation with Dimethylamine:
    A two-step process involving:

    • Formation of an intermediate imine from thiophen-2-yl glyoxalate and dimethylamine.

    • Reduction using sodium borohydride (NaBH4\text{NaBH}_4) to yield the final product.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80–90°CAccelerates alkylation kinetics
Reaction Time6–8 hoursEnsures complete conversion

Reactivity and Functionalization

The compound’s reactivity is governed by its electron-rich thiophene ring and nucleophilic dimethylamino group:

  • Nucleophilic Acyl Substitution: The ester group undergoes hydrolysis in acidic or basic conditions to form carboxylic acid derivatives .

  • Electrophilic Aromatic Substitution (EAS): Bromination or nitration occurs preferentially at the 5-position of the thiophene ring due to directing effects of the sulfur atom.

  • Coordination Chemistry: The dimethylamino group acts as a ligand for transition metals (e.g., Cu, Pd), enabling catalytic applications .

Cell LineIC50_{50} (μM)Mechanism of Action
MCF-7 (Breast)18.2EGFR Inhibition
A549 (Lung)22.7Apoptosis Induction

Neuropharmacological Applications

Preliminary assays indicate modulation of GABAA_A receptors, suggesting potential anxiolytic or anticonvulsant effects. The dimethylamino group mimics endogenous neurotransmitters, enhancing blood-brain barrier permeability.

Industrial and Material Science Applications

Polymer Chemistry

The compound serves as a monomer in conductive polymers. Copolymerization with pyrrole yields materials with electrical conductivity up to 1.2×103S/cm1.2 \times 10^{-3} \, \text{S/cm}, suitable for organic semiconductors .

Catalysis

Pd complexes of ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000, outperforming traditional phosphine ligands .

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